1,2-Dibromo-4,5-dimethylbenzene
Overview
Description
1,2-Dibromo-4,5-dimethylbenzene is a chemical compound that serves as a precursor for various organic transformations. It is noteworthy for its application in synthesis processes due to its unique structure and properties.
Synthesis Analysis
The synthesis of derivatives similar to 1,2-Dibromo-4,5-dimethylbenzene often involves regioselective bromination, ortho-metalation, and halogen/metal permutations. These methods provide a pathway to obtain various valuable precursors, including 1,2-Dibromo-4,5-dimethylbenzene derivatives, which are crucial for further organic transformations (Diemer, Leroux, & Colobert, 2011).
Scientific Research Applications
Application 1: Synthesis of Alkylamino Zinc (II) Phthalocyanines
- Summary of the Application : Alkylamino Zinc (II) Phthalocyanines are a type of chemical compound that can be synthesized using 1,2-Dibromo-4,5-dimethylbenzene . These compounds have potential applications as photosensitizers in photodynamic therapy , a treatment method used in medicine, particularly in dealing with cancer cells.
- Results or Outcomes : The synthesized Alkylamino Zinc (II) Phthalocyanines can be used as photosensitizers in photodynamic therapy . The effectiveness of this application would depend on the specific experimental conditions and is subject to further research.
Application 2: Synthesis of 1,2-Dibromo-4,5-bis(dibromomethyl)benzene
- Summary of the Application : 1,2-Dibromo-4,5-dimethylbenzene can be used to synthesize 1,2-dibromo-4,5-bis(dibromomethyl)benzene . This compound could potentially be used in further chemical reactions.
- Methods of Application or Experimental Procedures : The synthesis of 1,2-dibromo-4,5-bis(dibromomethyl)benzene from 1,2-Dibromo-4,5-dimethylbenzene involves a reaction with azobisisobutyronitrile .
- Results or Outcomes : The outcome of this synthesis is the compound 1,2-dibromo-4,5-bis(dibromomethyl)benzene . The potential applications of this compound would depend on the specific experimental conditions and are subject to further research.
Safety And Hazards
1,2-Dibromo-4,5-dimethylbenzene is classified as a skin irritant (Category 2), eye irritant (Category 2A), specific target organ toxicity - single exposure (Category 3), and long-term (chronic) aquatic hazard (Category 4) . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
properties
IUPAC Name |
1,2-dibromo-4,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIDDURGCAHERU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179644 | |
Record name | Benzene, 1,2-dibromo-4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-4,5-dimethylbenzene | |
CAS RN |
24932-48-7 | |
Record name | Benzene, 1,2-dibromo-4,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024932487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2-dibromo-4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Dibromo-4,5-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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